Synthesis and Characterization of 4-(N-Methyl-N-nitroso)aminoantipyrine: A Technical Guide
Synthesis and Characterization of 4-(N-Methyl-N-nitroso)aminoantipyrine: A Technical Guide
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(N-Methyl-N-nitroso)aminoantipyrine, a significant N-nitrosamine derivative of the antipyrine scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed experimental protocols, data presentation, and workflow visualizations.
Introduction
4-(N-Methyl-N-nitroso)aminoantipyrine, with the molecular formula C₁₂H₁₄N₄O₂, is a compound of interest in both synthetic organic chemistry and biological research.[1] As an N-nitrosamine, its potential for mutagenicity and carcinogenicity is a primary focus of toxicological studies, where it often serves as a model compound to investigate the mechanisms of nitrosamine-induced carcinogenesis.[2][3] Its synthesis is a critical process for enabling these research activities.
Physicochemical Properties
A summary of the key physicochemical properties of 4-(N-Methyl-N-nitroso)aminoantipyrine is presented in Table 1. This data is essential for its identification and handling in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄N₄O₂ | [1][2][4][5] |
| Molecular Weight | 246.27 g/mol | [1][2][4][5][6] |
| CAS Number | 73829-38-6 | [4][5][6] |
| IUPAC Name | N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-methylnitrous amide | [1][6] |
| Melting Point | 99 °C | [5] |
| Boiling Point (Predicted) | 385.3 ± 52.0 °C | [5] |
| Density (Predicted) | 1.24 ± 0.1 g/cm³ | [5] |
| Topological Polar Surface Area | 56.2 Ų | [5][6] |
| XLogP3 | 0.7 | [5][6] |
Synthesis of 4-(N-Methyl-N-nitroso)aminoantipyrine
The primary and most common synthetic route to 4-(N-Methyl-N-nitroso)aminoantipyrine involves the nitrosation of its precursor, 4-(N-Methylamino)antipyrine.[1][2]
Primary Synthetic Pathway
The reaction involves treating 4-(N-Methylamino)antipyrine with a nitrosating agent, typically sodium nitrite, in an acidic medium. The acid, commonly hydrochloric acid, generates nitrous acid in situ, which then reacts with the secondary amine functionality of the precursor to form the N-nitroso group.[1]
Caption: Synthetic workflow for 4-(N-Methyl-N-nitroso)aminoantipyrine.
Experimental Protocol: Nitrosation of 4-(N-Methylamino)antipyrine
This protocol outlines the general procedure for the synthesis.
Materials:
-
4-(N-Methylamino)antipyrine (1,2-dihydro-1,5-dimethyl-4-(methylamino)-2-phenyl-3H-pyrazol-3-one)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Reaction flask
-
Standard laboratory glassware
Procedure:
-
Preparation: Dissolve a known quantity of 4-(N-Methylamino)antipyrine in water in a reaction flask.[2]
-
Cooling: Place the reaction flask in an ice bath and cool the solution to approximately 0 °C with continuous stirring.[1][2]
-
Nitrosation: Slowly add a solution of sodium nitrite and hydrochloric acid to the cooled precursor solution.[2] Maintain the temperature between 0 and 5 °C to prevent over-nitrosation and ensure selective formation of the desired product.[1]
-
Reaction Time: Continue stirring the mixture at low temperature for approximately one hour to ensure the reaction goes to completion.[2]
-
Isolation: Isolate the crude product, which may precipitate from the solution.
-
Purification: Purify the final product using standard techniques such as crystallization or column chromatography to achieve the desired purity.[1] Under optimal conditions, this process can achieve a yield of around 70%.[2]
Characterization
The structural confirmation and purity assessment of the synthesized 4-(N-Methyl-N-nitroso)aminoantipyrine are performed using various analytical techniques.
Caption: General workflow for the characterization of the synthesized compound.
Spectroscopic and Chromatographic Data
While specific spectral data is not extensively published, Table 2 summarizes the expected outcomes from standard characterization methods for a compound with this structure.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl groups (N-CH₃ and C-CH₃), the phenyl group protons, and potentially distinct shifts due to the presence of the nitroso group. |
| ¹³C NMR | Resonances for the carbon atoms in the pyrazolone ring, the phenyl ring, and the methyl groups. |
| IR Spectroscopy | Characteristic absorption bands for the C=O (carbonyl) group of the pyrazolone ring, C=C and C-H bonds of the aromatic system, and a key stretching vibration for the N-N=O (nitroso) group. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the compound's molecular weight (246.27 g/mol ), along with a characteristic fragmentation pattern.[2] |
| HPLC | A single major peak under appropriate conditions, indicating the purity of the compound. Retention time can be used for identification against a reference standard.[7] |
Experimental Protocol: HPLC Analysis
Objective: To determine the purity of the synthesized 4-(N-Methyl-N-nitroso)aminoantipyrine.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column.
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Synthesized 4-(N-Methyl-N-nitroso)aminoantipyrine sample
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a small amount of the synthesized compound in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.
-
Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water. The exact ratio may require optimization.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector set at a wavelength where the compound exhibits strong absorbance.
-
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram.
-
Data Interpretation: The purity is determined by the area percentage of the main peak corresponding to 4-(N-Methyl-N-nitroso)aminoantipyrine.
Biological Context and Safety
Biological Activity
4-(N-Methyl-N-nitroso)aminoantipyrine is classified as a low-potency N-nitrosamine.[1] Like many compounds in this class, its biological activity is primarily associated with potential mutagenicity and carcinogenicity.[1][2] The mechanism is believed to involve metabolic activation, which generates reactive electrophilic species capable of alkylating DNA.[2][3] This can lead to the formation of DNA adducts, which, if not repaired, may cause mutations during DNA replication.[3]
Caption: Potential metabolic activation pathway of 4-(N-Methyl-N-nitroso)aminoantipyrine.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-(N-Methyl-N-nitroso)aminoantipyrine is associated with the following hazards:
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
References
- 1. Buy 4-(N-Methyl-N-nitroso)aminoantipyrine | 73829-38-6 [smolecule.com]
- 2. Buy 4-(N-Methyl-N-nitroso)aminoantipyrine (EVT-1549064) | 73829-38-6 [evitachem.com]
- 3. 4-(N-Methyl-N-nitroso)aminoantipyrine | 73829-38-6 | Benchchem [benchchem.com]
- 4. 4-(N-methyl-N-nitroso)aminoantipyrine synthesis - chemicalbook [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. 4-(N-methyl-N-nitroso)aminoantipyrine | C12H14N4O2 | CID 126438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. [In vivo nitrosation of methimazole in humans] - PubMed [pubmed.ncbi.nlm.nih.gov]
